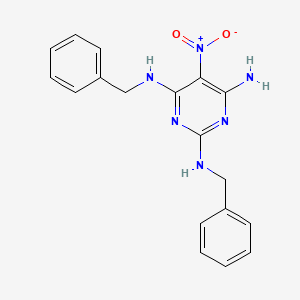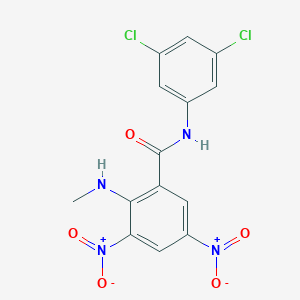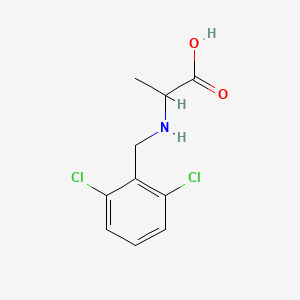![molecular formula C18H15ClN2OS B12488826 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)pyrimidine](/img/structure/B12488826.png)
2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a 2-chlorophenylmethylsulfanyl group and a 4-methoxyphenyl group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with sodium thiolate to form 2-chlorobenzyl thiol. This intermediate is then reacted with 4-methoxyphenylpyrimidine under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenyl methyl sulfone: Similar in structure but lacks the pyrimidine core.
4-Methoxyphenyl pyrimidine: Similar in structure but lacks the sulfanyl group.
Uniqueness
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the sulfanyl and methoxy groups on the pyrimidine core allows for diverse chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C18H15ClN2OS |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C18H15ClN2OS/c1-22-15-8-6-13(7-9-15)17-10-11-20-18(21-17)23-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3 |
Clave InChI |
AUOBZSZBTKGAFE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B12488744.png)
![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol](/img/structure/B12488769.png)
![Methyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12488770.png)
![Methyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488780.png)

![Propyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488784.png)
![2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12488785.png)
![2-methyl-3-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-indole](/img/structure/B12488791.png)

![6-Oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12488816.png)

![N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B12488832.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12488838.png)
